Cas no 71022-84-9 (3'-Nitro-[1,1'-biphenyl]-2-ol)
3'-Nitro-[1,1'-biphenyl]-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3'-Nitro-[1,1'-biphenyl]-2-ol
- 2-(3-nitrophenyl)phenol
- 2-hydroxy-3'-nitrobiphenyl
- 2-Hydroxy-3'-nitro-biphenyl
- 3'-nitrobiphenyl-2-ol
- ACMC-209oh2
- AK-91534
- ANW-35988
- CTK8B2211
- SureCN8711545
- DTXSID50499329
- MFCD18312848
- 71022-84-9
- BJWIJDZWPRHJPD-UHFFFAOYSA-N
- CS-0209133
- A866509
- SCHEMBL8711545
- WCA02284
- AKOS015999260
- BS-24619
- 3'-Nitro[1,1'-biphenyl]-2-ol
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- MDL: MFCD18312848
- Inchi: 1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H
- InChI Key: BJWIJDZWPRHJPD-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.058243149g/mol
- Monoisotopic Mass: 215.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66Ų
3'-Nitro-[1,1'-biphenyl]-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210919-1g |
3'-Nitro-[1,1'-biphenyl]-2-ol |
71022-84-9 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 210919-5g |
3'-Nitro-[1,1'-biphenyl]-2-ol |
71022-84-9 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 210919-25g |
3'-Nitro-[1,1'-biphenyl]-2-ol |
71022-84-9 | 95% | 25g |
£900.00 | 2022-03-01 | |
| abcr | AB318781-1 g |
2-(3-Nitrophenyl)phenol; 95% |
71022-84-9 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB318781-5 g |
2-(3-Nitrophenyl)phenol; 95% |
71022-84-9 | 5g |
€450.00 | 2023-04-26 | ||
| abcr | AB318781-1g |
2-(3-Nitrophenyl)phenol, 95%; . |
71022-84-9 | 95% | 1g |
€178.00 | 2025-04-16 | |
| abcr | AB318781-5g |
2-(3-Nitrophenyl)phenol, 95%; . |
71022-84-9 | 95% | 5g |
€450.00 | 2025-04-16 | |
| A2B Chem LLC | AC81717-1g |
2-(3-Nitrophenyl)phenol |
71022-84-9 | 98% | 1g |
$97.00 | 2024-04-19 | |
| A2B Chem LLC | AC81717-5g |
2-(3-Nitrophenyl)phenol |
71022-84-9 | 98% | 5g |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AC81717-25g |
2-(3-Nitrophenyl)phenol |
71022-84-9 | 98% | 25g |
$793.00 | 2024-04-19 |
3'-Nitro-[1,1'-biphenyl]-2-ol Suppliers
3'-Nitro-[1,1'-biphenyl]-2-ol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3'-Nitro-[1,1'-biphenyl]-2-ol
Introduction to 3'-Nitro-[1,1'-biphenyl]-2-ol (CAS No. 71022-84-9)
3'-Nitro-[1,1'-biphenyl]-2-ol, also known by its CAS number 71022-84-9, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a biphenyl core and a nitro group at the 3' position, along with a hydroxyl group at the 2 position. These structural features contribute to its diverse chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
The molecular formula of 3'-Nitro-[1,1'-biphenyl]-2-ol is C13H10O3N2, and its molecular weight is approximately 234.23 g/mol. The compound is typically found as a white to off-white crystalline solid at room temperature. Its solubility in water is limited, but it is more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in a variety of experimental conditions.
In the realm of organic synthesis, 3'-Nitro-[1,1'-biphenyl]-2-ol serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to introduce functional groups or modify existing ones, thereby expanding its utility in the development of new materials and pharmaceuticals. Recent studies have explored its potential as a building block for the synthesis of novel compounds with therapeutic properties.
In the context of biological research, 3'-Nitro-[1,1'-biphenyl]-2-ol has been investigated for its potential pharmacological activities. One area of interest is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. This suggests that it may have therapeutic potential in the treatment of inflammatory diseases.
Another promising application of 3'-Nitro-[1,1'-biphenyl]-2-ol is in the field of cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is not yet fully understood but may involve the modulation of signaling pathways that regulate cell survival and proliferation. These findings have sparked interest in further investigating the compound's potential as an anticancer agent.
The environmental impact of 3'-Nitro-[1,1'-biphenyl]-2-ol has also been a subject of study. Research has shown that it can be biodegraded by certain microorganisms under specific conditions. This biodegradability is an important consideration for its use in industrial processes and waste management practices. Efforts are ongoing to optimize biodegradation pathways to minimize any potential environmental risks associated with its use.
In terms of safety and handling, it is important to note that while 3'-Nitro-[1,1'-biphenyl]-2-ol is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and properly disposing of any waste materials.
The future prospects for 3'-Nitro-[1,1'-biphenyl]-2-ol are promising. Ongoing research continues to uncover new applications and properties of this compound, driving innovation in various scientific fields. As our understanding of its chemical and biological behavior deepens, it is likely that we will see increased utilization of this compound in both academic and industrial settings.
In conclusion, 3'-Nitro-[1,1'-biphenyl]-2-ol (CAS No. 71022-84-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure endows it with valuable properties that make it an important tool for scientific inquiry and development. As research progresses, we can expect to see further advancements in our understanding and utilization of this intriguing compound.
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